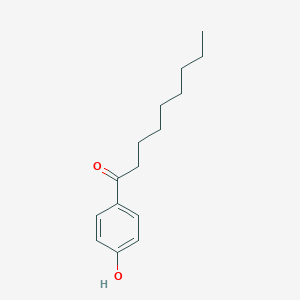

1-(4-Hydroxyphenyl)nonan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBXYOOARNRUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932170 | |

| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14392-69-9 | |

| Record name | 1-(4-Hydroxyphenyl)-1-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYNONANOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydroxynonanophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis of 1-(4-hydroxyphenyl)nonan-1-one

An In-Depth Technical Guide to the Synthesis of 1-(4-hydroxyphenyl)nonan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable hydroxyaryl ketone intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of its synthesis. We will explore the prevalent methodologies, with a particular focus on the Fries Rearrangement as the preferred route for its regioselectivity and yield efficiency. The alternative direct Friedel-Crafts acylation will also be discussed, highlighting its inherent challenges. This guide emphasizes the rationale behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction and Significance

Hydroxyaryl ketones are a class of organic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Specifically, this compound and its analogues are key precursors in the synthesis of various specialized chemicals and active pharmaceutical ingredients (APIs).[2][3] Their structure, featuring a polar phenolic hydroxyl group and a long, nonpolar acyl chain, imparts unique physicochemical properties that are leveraged in diverse applications, from fragrance formulation to the synthesis of complex diarylnonanoids with potential anti-inflammatory or cytotoxic activities.[3][4][5] A robust and scalable synthesis is therefore of paramount importance.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two primary bond disconnections, pointing towards two major synthetic strategies. The key carbon-carbon bond to be formed is between the aromatic ring and the carbonyl carbon of the nonanoyl group.

This analysis identifies two core strategies:

-

Direct Friedel-Crafts Acylation: A direct electrophilic aromatic substitution where phenol is acylated with a nonanoyl source.[6]

-

Fries Rearrangement: A two-step sequence involving initial O-acylation of phenol to form an aryl ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to the C-acylated product.[7][8]

While direct acylation appears more straightforward, it is often complicated by competing O-acylation and deactivation of the phenol ring through complexation with the Lewis acid catalyst.[9] The Fries Rearrangement, conversely, offers superior control over regioselectivity, making it the more reliable and recommended pathway for synthesizing para-substituted hydroxyaryl ketones like our target molecule.[10][11]

Recommended Synthetic Pathway: The Fries Rearrangement

The Fries Rearrangement is a robust and well-established method for converting phenolic esters into hydroxyaryl ketones.[7] The reaction is highly selective, and by controlling the reaction conditions, one can favor the formation of either the ortho or para isomer.[8][10] For the , conditions are optimized to yield the para product.

The overall workflow is a three-stage process, beginning with the preparation of the acylating agent.

Mechanism of the Fries Rearrangement

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which is used in stoichiometric excess because it complexes with both the reactant ester and the product ketone.[6][12]

-

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the aryl ester. This is favored over the phenolic oxygen as the carbonyl oxygen is a better Lewis base.[8]

-

Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium carbocation.[13]

-

Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position.

-

Rearomatization: A proton is lost from the intermediate arenium ion, restoring aromaticity and yielding the final hydroxyaryl ketone product.[11]

The regioselectivity is temperature-dependent. Low reaction temperatures favor substitution at the sterically less hindered para position, while higher temperatures can favor the ortho product, which is stabilized by forming a bidentate complex with the Lewis acid.[1][8]

Reagent and Condition Considerations

A summary of the key reagents and their roles in the synthesis is provided below.

| Reagent | Formula | Molar Mass ( g/mol ) | Role / Purpose | Key Considerations |

| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | Acyl group source | Starting material for nonanoyl chloride. |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent | Highly reactive with water; use in a fume hood.[14] |

| Phenol | C₆H₆O | 94.11 | Aromatic core | Starting material for the aromatic ring. |

| Triethylamine | (C₂H₅)₃N | 101.19 | Base catalyst | Scavenges HCl during O-acylation.[15] |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis acid catalyst | Anhydrous conditions are critical; highly hygroscopic.[7] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Common solvent for Friedel-Crafts type reactions. |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | Alternative solvent, can influence selectivity but is toxic.[11] |

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Aluminum chloride reacts violently with water.

Protocol 1: Synthesis of Nonanoyl Chloride

This protocol details the conversion of nonanoic acid to its corresponding acyl chloride using thionyl chloride.[14]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.

-

Reagents: Add nonanoic acid (0.1 mol, 15.8 g) to the flask.

-

Reaction: Slowly add thionyl chloride (0.12 mol, 8.7 mL) dropwise to the nonanoic acid at room temperature with stirring.

-

Heating: After the addition is complete, heat the reaction mixture to 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with a NaOH solution).

-

Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude nonanoyl chloride is then purified by vacuum distillation to yield a clear liquid.

Protocol 2: Synthesis of Phenyl Nonanoate (O-Acylation)

This step involves the esterification of phenol.

-

Setup: In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve phenol (0.1 mol, 9.4 g) and triethylamine (0.11 mol, 15.3 mL) in 200 mL of dry dichloromethane.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition: Slowly add a solution of nonanoyl chloride (0.1 mol, 17.7 g from Protocol 1) in 50 mL of dry dichloromethane from the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield phenyl nonanoate as an oil.

Protocol 3: Fries Rearrangement to this compound

This is the key rearrangement step to form the final product.[10]

-

Setup: In a 500 mL oven-dried, three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (0.15 mol, 20.0 g).

-

Solvent: Add 150 mL of a dry, non-polar solvent such as dichloromethane or nitrobenzene. Cool the slurry to 0-5°C.

-

Addition: Slowly add the phenyl nonanoate (0.05 mol, 11.7 g from Protocol 2) to the AlCl₃ slurry while maintaining the low temperature.

-

Reaction: Stir the mixture at 0-5°C for 6-8 hours to favor para-acylation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench it by slowly pouring the mixture onto crushed ice containing concentrated HCl (approx. 50 mL). This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Workup: Combine the organic layers and wash with water and brine. Dry over anhydrous NaSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Alternative Pathway: Direct Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of phenol is an alternative but often less efficient method.[16][17] The primary challenge is that phenol is a bidentate nucleophile, meaning reaction can occur at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

Under typical Friedel-Crafts conditions, the initially formed O-acylated ester can undergo an in-situ Fries rearrangement to the more thermodynamically stable C-acylated product. However, controlling this process to selectively obtain the para isomer without significant side-product formation can be difficult. The hydroxyl group's lone pair electrons can also coordinate strongly with the Lewis acid, deactivating the ring towards electrophilic attack.[9] For these reasons, the discrete two-step Fries rearrangement is generally the superior strategy.

Conclusion

The is most effectively and selectively achieved through a multi-stage process centered on the Fries Rearrangement. This method, involving the initial formation of phenyl nonanoate followed by a controlled, low-temperature, Lewis acid-catalyzed rearrangement, provides a reliable route to the desired para-substituted product. While direct Friedel-Crafts acylation is a theoretical alternative, it presents significant challenges in selectivity and reactivity that render it less practical for this specific target. The protocols and strategic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate.

References

- Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.

- Organic Syntheses. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride.

- Wolters Kluwer. Fries Rearrangement.

- Alfa Chemistry. Fries Rearrangement.

- BYJU'S. What is the Fries Rearrangement Reaction?.

- Fisher Scientific. Buy Nonanoyl chloride | 764-85-2.

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

- University of Calgary. Ch24 - Acylation of phenols.

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

- Connect Chemicals. Nonanoylchloride | CAS 764-85-2.

- Chem-Impex. Nonanoyl chloride.

- ECHEMI. Friedel–Crafts reaction of phenol.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

- BenchChem. Synthesis of Ortho-Acylphenols.

- iGEM 2012. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine.

-

MDPI. Acylphenols and Dimeric Acylphenols from the Genus Myristica: A Review of Their Phytochemistry and Pharmacology. Available at: [Link]

-

ResearchGate. Cytotoxic Acylphenols from Myristica maingayi | Request PDF. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nonanoylchloride | CAS 764-85-2 | Connect Chemicals [connectchemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Fries重排 [sigmaaldrich.cn]

- 8. byjus.com [byjus.com]

- 9. echemi.com [echemi.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. byjus.com [byjus.com]

- 14. Buy Nonanoyl chloride | 764-85-2 [smolecule.com]

- 15. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

1-(4-hydroxyphenyl)nonan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-hydroxyphenyl)nonan-1-one

Introduction

This compound, also known as p-hydroxynonanophenone, is an aromatic ketone belonging to the family of hydroxyaryl ketones. Its structure, featuring a C9 acyl chain attached to a phenol ring, imparts a combination of lipophilic and hydrophilic properties. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development, as the hydroxyaryl ketone motif is a key pharmacophore in various biologically active compounds. For instance, shorter-chain analogues like 1-(4-hydroxyphenyl)propan-1-one (paroxypropione) have been identified as nonsteroidal estrogens.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, offering field-proven insights for scientific professionals.

Synthesis and Purification

The synthesis of hydroxyaryl ketones such as this compound is most effectively achieved through the Fries rearrangement of the corresponding phenolic ester.[3] This reaction is generally preferable to direct Friedel-Crafts acylation of phenol, which can problematically yield the ester as the primary product.[4] The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5]

The reaction is selective for the ortho and para positions. The product distribution can be controlled by reaction conditions; lower temperatures (below 60°C) and polar solvents favor the formation of the para isomer, which is the desired product in this case.[5][6] Higher temperatures (above 160°C) tend to favor the ortho product.[5]

Synthetic Workflow: Fries Rearrangement

The primary pathway involves two main stages:

-

Esterification: Phenol is reacted with nonanoyl chloride to form phenyl nonanoate.

-

Rearrangement: The isolated phenyl nonanoate undergoes a Lewis acid-catalyzed rearrangement to yield this compound.

Experimental Protocol

Part 1: Synthesis of Phenyl Nonanoate

-

To a stirred solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add nonanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of phenol.

-

Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield phenyl nonanoate, which can be used in the next step without further purification if sufficiently pure.

Part 2: Fries Rearrangement to this compound

-

In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Cool the suspension to below 10°C and add phenyl nonanoate (1.0 eq) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (typically between 25°C and 60°C) for several hours to favor para substitution.[5] Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complex.[3]

-

Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo to obtain the crude product.

Part 3: Purification

-

Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient. The para isomer is typically less polar than the ortho isomer.

-

Combine the fractions containing the desired product and remove the solvent to yield pure this compound.

Spectroscopic and Physical Characterization

Physicochemical Properties

| Property | Predicted Value / Analogue Data | Source |

| Molecular Formula | C₁₅H₂₂O₂ | - |

| Molar Mass | 234.34 g/mol | - |

| Appearance | White to light yellow solid | [7] |

| Melting Point | ~60-70 °C (Estimated) | [9] |

| Boiling Point | >300 °C (Estimated) | [10] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, DMSO, acetone. | [2][7] |

Note: Data for appearance and solubility are based on the C8 analogue, 1-(4-hydroxyphenyl)-1-octanone.[7] The melting point is an estimate based on the C5 analogue (61-62.5 °C).[9]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene group adjacent to the carbonyl, the long alkyl chain, and the phenolic hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | s (broad) | 1H | Ar-OH |

| ~7.90 | d | 2H | Aromatic protons H -2, H -6 (ortho to C=O) |

| ~6.90 | d | 2H | Aromatic protons H -3, H -5 (ortho to OH) |

| ~2.90 | t | 2H | -C(=O)-CH ₂- |

| ~1.70 | quintet | 2H | -C(=O)-CH₂-CH ₂- |

| ~1.30 | m (broad) | 10H | -(CH ₂)₅-CH₃ |

| ~0.88 | t | 3H | -CH₂-CH ₃ |

¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, several signals in the aromatic region, and a series of signals for the nonyl alkyl chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C =O |

| ~160 - 165 | C -4 (Ar-OH) |

| ~130 - 135 | C -2, C -6 (Ar) |

| ~128 - 130 | C -1 (Ar-C=O) |

| ~115 - 120 | C -3, C -5 (Ar) |

| ~38 - 40 | -C(=O)-C H₂- |

| ~22 - 35 | -(C H₂)₇- |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 2850 - 2960 | C-H stretch | Alkyl chain |

| 1660 - 1680 (strong) | C=O stretch | Aryl ketone |

| 1580 - 1610 | C=C stretch | Aromatic ring |

| 1170 - 1280 | C-O stretch | Phenol |

Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Fragment Ion | Description |

| 234 | [C₁₅H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [HOC₆H₄CO]⁺ | Acylium ion from cleavage of the C-C bond alpha to the carbonyl. |

| 121 | [HOC₆H₅]⁺ | Hydroxyphenyl cation from cleavage of the acyl group. |

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by its two functional groups: the phenolic hydroxyl and the ketone carbonyl.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It readily undergoes O-alkylation and O-acylation reactions. The hydroxyl group is also an activating, ortho, para-directing group for electrophilic aromatic substitution, although the deactivating effect of the ketone group must be considered.

-

Ketone Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions.

-

Alkyl Chain: The long nonyl chain provides significant lipophilicity to the molecule.

Mechanism of the Fries Rearrangement

The mechanism is believed to proceed via the formation of an acylium ion intermediate.[5]

-

The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenyl nonanoate, which is a better Lewis base than the phenolic oxygen.

-

This coordination polarizes the ester bond, leading to the transfer of the AlCl₃ to the phenolic oxygen.

-

This generates a free acylium carbocation ([R-C=O]⁺).

-

The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring via an electrophilic aromatic substitution reaction, primarily at the less sterically hindered para position, especially at lower temperatures.[6]

-

Subsequent acidic workup hydrolyzes the intermediate and liberates the final this compound product.

Potential Applications and Biological Context

Hydroxyaryl ketones are valuable intermediates in the synthesis of pharmaceuticals.[4] The structural similarity of this compound to known estrogenic compounds suggests its potential as a modulator of estrogen receptors.[1] The long C9 alkyl chain significantly increases its lipophilicity compared to shorter-chain analogues, which could influence its pharmacokinetic properties, such as membrane permeability and protein binding. This makes it an interesting candidate for investigation in programs aimed at developing novel hormone therapies, anti-inflammatory agents, or antioxidants.[7]

Conclusion

This compound is a multifaceted molecule whose synthesis is reliably achieved through the temperature-controlled Fries rearrangement. Its chemical properties are defined by the interplay between the nucleophilic phenolic hydroxyl group, the electrophilic ketone carbonyl, and a lipophilic nonyl chain. While detailed experimental data for this specific compound is sparse, its spectral and physical characteristics can be confidently predicted from established chemical principles and data from its homologues. For researchers in drug discovery, its structure presents a compelling scaffold for the development of novel therapeutic agents, particularly those targeting nuclear hormone receptors.

References

-

ChemBK. (2024). 1-(4-Hydroxyphenyl)nonane - Physico-chemical Properties. Retrieved from ChemBK.[10]

-

SpectraBase. (n.d.). 1-(4-Hydroxyphenyl)-9-(4-methoxyphenyl)nonan-1-one - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[11]

-

Wikipedia. (2023). Fries rearrangement. Retrieved from Wikipedia.[4]

-

PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from PHARMD GURU.[5]

- The Royal Society of Chemistry. (2010). Electronic Supplementary Information.

-

SpectraBase. (n.d.). 1-(4-Hydroxyphenyl)-9-phenylnonan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase.[12]

-

NIST. (n.d.). 1-Pentanone, 1-(4-hydroxyphenyl)-. Retrieved from the NIST WebBook.[9]

-

ChemicalBook. (n.d.). 1-(4-Hydroxyphenyl)ethanone(99-93-4). Retrieved from ChemicalBook.[13]

-

ChemBK. (2024). 1-(4-hydroxyphenyl)-1-octanon - Introduction. Retrieved from ChemBK.[7]

- PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one.

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal.[3]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from BYJU'S.[6]

-

Chemsrc. (2025). 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2. Retrieved from Chemsrc.[1]

-

Google Patents. (n.d.). CN113200830B - Synthetic method of p-hydroxyacetophenone. Retrieved from Google Patents.[14]

-

Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Retrieved from Thermo Fisher Scientific.[15]

-

NIST. (n.d.). 1-Octanone, 1-(4-hydroxyphenyl)-. Retrieved from the NIST WebBook.[8]

-

Cheméo. (2025). 1-Pentanone, 1-(4-hydroxyphenyl)-. Retrieved from Cheméo.[16]

-

NIST. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from the NIST WebBook.[17]

- PubChem. (n.d.). Malabaricone B.

-

ChemFaces. (n.d.). 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2. Retrieved from ChemFaces.[2]

-

Matrix Fine Chemicals. (n.d.). 1-(4-HYDROXYPHENYL)PROPAN-1-ONE | CAS 70-70-2. Retrieved from Matrix Fine Chemicals.[18]

Sources

- 1. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc [chemsrc.com]

- 2. 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. byjus.com [byjus.com]

- 7. chembk.com [chembk.com]

- 8. 1-Octanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 9. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-(4-Hydroxyphenyl)ethanone(99-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. CN113200830B - Synthetic method of p-hydroxyacetophenone - Google Patents [patents.google.com]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. chemeo.com [chemeo.com]

- 17. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 18. 1-(4-HYDROXYPHENYL)PROPAN-1-ONE | CAS 70-70-2 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-hydroxyphenyl)nonan-1-one, a long-chain aromatic ketone. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis, properties, and characterization can be confidently extrapolated from established chemical principles and data on its homologous counterparts. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of molecules.

Compound Identity and Physicochemical Properties

This compound, also known as 4'-hydroxynonanophenone, belongs to the family of hydroxyaryl ketones. These compounds are characterized by a ketone functional group attached to a phenol moiety. The long nonanoyl side chain imparts significant lipophilicity to the molecule.

Structural Information

The molecular structure of this compound consists of a nonanoyl group ((CH₃(CH₂)₇CO)-) attached to a phenol ring at the para position relative to the hydroxyl group.

Diagram 1: Chemical Structure of this compound

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound based on data from its shorter-chain homologs such as 1-(4-hydroxyphenyl)octan-1-one (CAS 2589-73-3) and 1-(4-hydroxyphenyl)hexan-1-one (CAS 2589-72-2).

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₂₂O₂ | Based on structural components. |

| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for phenolic ketones of this size. |

| Melting Point | 65-75 °C | Expected to be slightly higher than 1-(4-hydroxyphenyl)octan-1-one (59-61 °C) due to increased van der Waals forces. |

| Boiling Point | >350 °C (at 760 mmHg) | Extrapolated from the trend of increasing boiling points with chain length in the homologous series. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The long alkyl chain dominates, making it nonpolar. |

Synthesis Methodologies

The synthesis of this compound can be achieved through two primary and reliable methods: the Fries Rearrangement of phenyl nonanoate and the direct Friedel-Crafts acylation of phenol.

Fries Rearrangement of Phenyl Nonanoate

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2][3] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. Low reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this case.[4]

Diagram 2: Fries Rearrangement for this compound Synthesis

A schematic of the Fries Rearrangement pathway.

Experimental Protocol: Fries Rearrangement

-

Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the mixture to 0 °C in an ice bath. Add nonanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain phenyl nonanoate.

-

Rearrangement: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the synthesized phenyl nonanoate (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C. Add anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Maintain the reaction at this low temperature for 12-24 hours to favor para-acylation.

-

Work-up and Purification: Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes. The product will precipitate as a solid. Filter the crude product and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Friedel-Crafts Acylation of Phenol

Direct Friedel-Crafts acylation of phenol with nonanoyl chloride can also yield the desired product.[5] However, this reaction can be complicated by the competing O-acylation to form the phenyl ester. Using an excess of the Lewis acid catalyst can promote the Fries rearrangement of the in-situ formed ester to the desired C-acylated product. Protecting the hydroxyl group of phenol as a silyl ether prior to acylation can be an effective strategy to ensure exclusive C-acylation.[6]

Diagram 3: Friedel-Crafts Acylation Workflow

A generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anhydrous AlCl₃ (2.5 eq) in a solvent like carbon disulfide or nitrobenzene under an inert atmosphere. Cool the suspension to 0 °C.

-

Acylation: Add nonanoyl chloride (1.0 eq) dropwise to the stirred suspension. Then, add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.

-

Work-up and Purification: The work-up and purification procedure is identical to that described for the Fries rearrangement.

Structural Elucidation and Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected data is as follows:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the p-substituted ring appearing as two doublets. - A triplet corresponding to the methylene group adjacent to the carbonyl. - A broad singlet for the phenolic hydroxyl proton. - Multiplets for the other methylene groups of the nonanoyl chain. - A triplet for the terminal methyl group. |

| ¹³C NMR | - A carbonyl carbon signal around 200 ppm. - Signals for the aromatic carbons, with the hydroxyl-bearing carbon being the most downfield. - Signals for the methylene and methyl carbons of the alkyl chain. |

| FTIR | - A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹). - A strong C=O stretching band for the ketone (around 1670 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the alkyl chain and the formation of acylium ions. |

Potential Applications and Research Directions

Hydroxyaryl ketones, including this compound, are valuable intermediates in organic synthesis and have potential applications in various fields:

-

Pharmaceuticals: The phenolic ketone moiety is a common scaffold in a variety of biologically active compounds. The long alkyl chain can enhance membrane permeability and interaction with lipophilic targets.

-

Polymer Chemistry: Phenolic compounds are used as monomers in the synthesis of polymers such as polycarbonates and polyesters. The long alkyl chain could be used to modify the physical properties of these materials.

-

Agrochemicals: The structural features of this compound may be explored for the development of new herbicides or pesticides.

Safety and Handling

As a phenolic compound, this compound should be handled with appropriate safety precautions. It is expected to be a skin and eye irritant.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

While this compound may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through well-established organic reactions. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The unique combination of a phenolic ketone and a long lipophilic chain makes it an interesting target for further research and development in various scientific disciplines.

References

-

Fries, K. T. The Fries rearrangement. Wikipedia. [Link]

-

ChemBK. 1-(4-Hydroxyphenyl)nonane. ChemBK. [Link]

-

Pharma D GURU. 37. FRIES REARRANGEMENT. PHARMD GURU. [Link]

-

ChemBK. 1-(4-hydroxyphenyl)-1-octanon. ChemBK. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

-

University of Calgary. Ch24 - Acylation of phenols. University of Calgary. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol. RSC Publishing. [Link]

-

Matrix Fine Chemicals. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4. Matrix Fine Chemicals. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

- Google Patents. US3985783A - Process for ring acylation of phenols.

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-hydroxyphenyl)nonan-1-one

Abstract

The unambiguous determination of a chemical structure is the bedrock of chemical research and development. It ensures the identity and purity of a compound, forming the basis for understanding its reactivity, biological activity, and potential applications. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the complete structure elucidation of 1-(4-hydroxyphenyl)nonan-1-one. Moving beyond a simple recitation of data, this document details the causality behind experimental choices, integrating data from multiple spectroscopic techniques to build a self-validating case for the final structure. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a rigorous framework for structural confirmation.

Introduction and Synthetic Context

This compound is an aromatic ketone featuring a C9 aliphatic chain. Such long-chain alkylphenols and their derivatives are of interest for their potential applications in materials science and as intermediates in the synthesis of biologically active molecules. The precise connectivity—specifically, the attachment of the nonanoyl group to the phenol ring—and the substitution pattern on the aromatic ring are critical structural features that must be unequivocally confirmed.

A common and logical synthetic route to this compound is the Friedel-Crafts Acylation of phenol with nonanoyl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion is generated and attacks the electron-rich aromatic ring.

Causality of Synthesis Choice: Phenol is an activated aromatic ring, but it presents a challenge as a bidentate nucleophile. Reaction can occur at the aromatic ring (C-acylation) to yield the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to produce a phenyl ester.[2] The choice of catalyst and reaction conditions is paramount. Using a strong Lewis acid like aluminum chloride (AlCl₃) in stoichiometric amounts or greater favors C-acylation.[1] The Lewis acid coordinates to both the acyl chloride and the phenolic oxygen, and under these thermodynamically controlled conditions, the more stable C-acylated product is favored. This understanding of the reaction mechanism is crucial as it informs the potential isomeric impurities (e.g., ortho-acylated product, or rearranged O-acylated product) that must be ruled out during the elucidation process.

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the synergistic and orthogonal information gathered from several spectroscopic methods. Each technique interrogates the molecule in a different way, and the convergence of all data points provides the highest degree of confidence.

The workflow for the structure elucidation of this compound is a systematic process.

Caption: Overall workflow for the synthesis and structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Core Objective: To determine the molecular weight and elemental formula, and to gain initial structural insights from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy beam of electrons (typically 70 eV), causing the molecule to ionize and fragment.[3]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Analysis

The expected molecular formula for this compound is C₁₅H₂₂O₂ . The molecular weight is 234.34 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should exhibit a clear molecular ion peak at m/z = 234. This peak corresponds to the intact molecule with one electron removed. The presence of this peak immediately provides the molecular weight of the compound.

-

Isotope Peaks: A small M+1 peak, with an intensity of approximately 16.5% relative to the M+ peak (15 carbons x 1.1%), would be expected due to the natural abundance of ¹³C, further supporting the proposed carbon count.[4]

-

Key Fragmentation Patterns: Aromatic ketones undergo characteristic cleavages that provide strong evidence for their structure.[5][6] The primary fragmentation pathways are alpha-cleavage and the McLafferty rearrangement.

Sources

A Comprehensive Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one for the Research Professional

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of 1-(4-hydroxyphenyl)nonan-1-one. The document covers its fundamental physicochemical properties, established synthesis and characterization methodologies, and discusses its biological significance and potential applications based on its structural class.

Core Molecular Attributes

This compound is an aromatic ketone characterized by a nine-carbon acyl chain attached to a phenol ring at the para-position. This structure, featuring a polar phenolic head and a long, nonpolar aliphatic tail, confers amphiphilic characteristics that are central to its chemical behavior, solubility, and biological interactions.

Chemical Identity and Properties

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative scientific work, from reaction stoichiometry to analytical measurements.

-

Molecular Formula: C₁₅H₂₂O₂[1]

-

Molecular Weight: 234.34 g/mol

-

CAS Number: 14392-69-9[1]

-

Canonical SMILES: CCCCCCCCC(=O)C1=CC=C(C=C1)O[1]

-

InChI Key: QCIJVRSDBCXGMW-UHFFFAOYSA-N

The table below summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 234.34 g/mol | Calculated |

| Molecular Formula | C₁₅H₂₂O₂ | Synthonix, Inc.[1] |

| CAS Number | 14392-69-9 | Synthonix, Inc.[1] |

| XLogP3 (Predicted) | 4.8 | PubChem (CID 98463) |

| Hydrogen Bond Donor Count | 1 | PubChem (CID 98463) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 98463) |

| Rotatable Bond Count | 8 | PubChem (CID 98463) |

| Topological Polar Surface Area | 37.3 Ų | PubChem (CID 98463) |

Note: Some properties are derived from the PubChem entry for the structural isomer, 4-Nonylphenol (CID 98463), as a direct entry for CAS 14392-69-9 was not fully populated. These values provide a reasonable estimate due to structural similarity.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be effectively achieved via two primary electrophilic aromatic substitution pathways: the Friedel-Crafts acylation of phenol or the Fries rearrangement of a phenolic ester. The choice of method depends on factors such as starting material availability, desired regioselectivity, and reaction scale.

Experimental Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming the C-C bond between the aromatic ring and the acyl group. However, with phenols, O-acylation to form an ester is a competing and often faster (kinetically favored) reaction. To favor the desired C-acylated product, which is more thermodynamically stable, an excess of the Lewis acid catalyst is used. The catalyst complexes with the phenolic oxygen, deactivating it towards O-acylation and promoting electrophilic attack on the activated ring.

Safety Precaution: This protocol involves corrosive and moisture-sensitive reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

-

Phenol (C₆H₅OH)

-

Nonanoyl chloride (C₉H₁₇ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Place the flask under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: Add anhydrous AlCl₃ (2.5 equivalents) to the flask. Carefully add anhydrous DCM to create a slurry.

-

Phenol Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ slurry.

-

Acylation: Add nonanoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum complex. Follow with a slow addition of 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (6.5-8.0 ppm) for the para-substituted phenyl ring, a triplet around 2.9 ppm for the α-methylene protons adjacent to the carbonyl, a broad singlet for the phenolic -OH proton (which can be exchanged with D₂O), a series of multiplets for the other methylene groups in the alkyl chain, and a terminal methyl triplet around 0.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will display a carbonyl signal around 200 ppm, four distinct signals for the aromatic carbons, and signals for the nine carbons of the acyl chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, verifying the molecular formula C₁₅H₂₂O₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands: a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the phenol, sharp peaks around 3000-2850 cm⁻¹ for C-H stretches of the alkyl chain, and a strong, sharp carbonyl (C=O) stretch around 1670 cm⁻¹.

Biological Significance and Potential Applications

This compound belongs to the broader class of long-chain alkylphenols. Compounds in this class are known for their biological activities, primarily as xenoestrogens—exogenous substances that mimic the effects of estrogen.

The structural similarity between the 4-alkylphenol moiety and the natural estrogen 17β-estradiol, specifically the phenolic A-ring, is believed to be the basis for their ability to bind to estrogen receptors (ERs).[1] Structure-activity relationship studies have demonstrated that the estrogenic potency of alkylphenols is highly dependent on the length and branching of the alkyl chain, with longer chains generally showing higher activity.[1][2]

This estrogenic activity makes these compounds subjects of interest and concern in environmental science and toxicology, as they are considered endocrine-disrupting chemicals (EDCs).[3] For drug development professionals, however, this same activity could be harnessed. Modulated estrogen receptor ligands have applications in hormone replacement therapy, oncology, and the treatment of osteoporosis. The specific activity profile of this compound would require dedicated investigation, but its core structure places it within a class of biologically active molecules with potential for further development as research tools or therapeutic leads.

Caption: Logical relationship of alkylphenol structure to biological activity.

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization can be achieved through standard organic chemistry protocols. Its significance in the scientific community is largely derived from its membership in the long-chain alkylphenol class, known for their interactions with the endocrine system. This guide provides the foundational technical knowledge required for researchers to synthesize, identify, and begin investigating the specific biological activities of this compound, paving the way for its potential use in targeted research and development applications.

References

-

PubChem. Compound Summary for CID 98463, 4-Nonylphenol. National Center for Biotechnology Information. [Link]

-

Synthonix, Inc. This compound. [Link]

-

Wikipedia. Alkylphenol. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]

-

Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finnerty, C. C. (2007). Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. Environmental Health Perspectives, 115(S-1), 127-133. [Link]

-

University of Calgary. Acylation of phenols. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

Sources

An In-depth Technical Guide to the Preclinical Evaluation of 1-(4-hydroxyphenyl)nonan-1-one: A Structurally-Guided Investigation into its Potential as a Novel TRP Channel Modulator

Preamble: From Structural Analogy to Functional Hypothesis

In the landscape of drug discovery, the identification of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide addresses the preclinical evaluation of 1-(4-hydroxyphenyl)nonan-1-one , a compound of interest due to its structural similarities to known biologically active molecules. While direct pharmacological data for this specific molecule is not extensively published, its chemical architecture—a phenol ring attached to a nine-carbon aliphatic chain with a ketone group—presents compelling parallels to the capsaicinoid family of compounds.

Capsaicin, the pungent principle in chili peppers, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] This non-selective cation channel is a well-validated target for analgesia and is implicated in a variety of physiological and pathological processes, including pain perception, inflammation, and temperature sensation.[4][5][6] The shared pharmacophoric elements between this compound and capsaicin—namely the hydroxylated phenyl ring and the lipophilic alkyl chain—form the basis of our primary hypothesis: This compound is a potential modulator of the TRPV1 channel.

This technical guide provides a comprehensive, step-by-step framework for the systematic investigation of this hypothesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental stage. Our approach is rooted in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and provides a clear direction for further development.

Part 1: Foundational Characterization and In Vitro Profiling

The initial phase of our investigation focuses on establishing the fundamental physicochemical properties of this compound and subsequently assessing its activity at the molecular level using cellular and electrophysiological assays.

Physicochemical Properties and Preliminary Safety Assessment

A thorough understanding of the compound's physical and chemical characteristics is a prerequisite for all subsequent biological studies. This data informs formulation strategies and provides an early indication of potential liabilities.

| Property | Experimental Method | Expected Outcome/Significance |

| Molecular Formula & Weight | Mass Spectrometry (e.g., ESI-MS) | C15H22O2; ~234.34 g/mol . Confirms identity and purity. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines solubility in aqueous buffers and organic solvents for stock solution preparation and formulation. |

| LogP/LogD | HPLC-based or computational methods | Predicts lipophilicity, which influences membrane permeability and potential for off-target effects. |

| Purity | HPLC-UV, LC-MS | Essential to ensure that observed biological activity is not due to impurities. A purity of >98% is recommended. |

| Preliminary Cytotoxicity | MTT or CellTiter-Glo® assay in a non-TRPV1 expressing cell line (e.g., HEK293) | Establishes a concentration range for subsequent cellular assays that is not confounded by general cytotoxicity. |

In Vitro Assessment of TRPV1 Agonism

The core of our initial investigation is to determine if this compound directly interacts with and activates the TRPV1 channel.

This high-throughput assay provides a robust and sensitive measure of ion channel activation.

Protocol 1: Fluorometric Calcium Influx Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

-

Plating: Seed cells in 96-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.

-

Dye Loading: Wash cells with Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer.

-

Assay Execution: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Acquisition:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the compound dilutions to the wells and immediately begin recording fluorescence intensity for 2-3 minutes.

-

As a positive control, add a known TRPV1 agonist (e.g., capsaicin) at its EC50 concentration.

-

As a negative control, use vehicle (e.g., 0.1% DMSO in Assay Buffer).

-

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the concentration-response curve and determine the EC50 value.

Patch-clamp electrophysiology is the gold standard for characterizing ion channel function, providing direct evidence of channel gating and ion flow.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use hTRPV1-expressing HEK293 cells plated on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record the current responses at each concentration.

-

-

Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to the maximal current and plot a concentration-response curve to determine the EC50.

Investigating the Mechanism of Action

To confirm that the observed activity is indeed mediated by TRPV1, we will employ a selective antagonist.

Protocol 3: Antagonist Challenge Assay

-

Methodology: Repeat the Calcium Influx Assay (Protocol 1) or Patch-Clamp Electrophysiology (Protocol 2).

-

Procedure:

-

Pre-incubate the hTRPV1-expressing cells with a known TRPV1 antagonist (e.g., capsazepine or AMG9810) for 15-30 minutes.[5]

-

Challenge the cells with this compound at its predetermined EC80 concentration.

-

-

Expected Outcome: A significant reduction or complete blockade of the response to this compound in the presence of the antagonist would strongly support a TRPV1-mediated mechanism.

Diagram 1: Hypothesized TRPV1 Activation and Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

Part 2: Advancing to Ex Vivo and In Vivo Models

Positive and well-characterized in vitro activity warrants progression to more physiologically relevant models. This phase aims to bridge the gap between cellular activity and potential therapeutic effects in a whole organism.

Ex Vivo Tissue Models

Utilizing isolated tissues from animals allows for the study of the compound's effects on native receptors in a complex cellular environment.

Protocol 4: Dorsal Root Ganglion (DRG) Neuron Culture and Analysis

-

Tissue Harvest: Isolate DRG from neonatal or adult rodents.

-

Neuron Culture: Dissociate the ganglia and culture the sensory neurons.

-

Functional Assays:

-

Calcium Imaging: Perform calcium imaging experiments similar to Protocol 1 to assess the response of native neuronal TRPV1 to this compound.

-

Neurotransmitter Release: Measure the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the cultured neurons upon stimulation with the compound.[7]

-

-

Rationale: This model confirms activity on endogenous TRPV1 in the primary cell type responsible for nociception.

In Vivo Pharmacodynamic and Efficacy Models

The ultimate test of a potential analgesic is its ability to reduce pain-related behaviors in animal models.

This model assesses the immediate behavioral response to the compound, which is characteristic of TRPV1 agonists.

Protocol 5: The "Wiping" Test (Ocular Irritancy Model)

-

Animal Model: Use adult male mice or rats.

-

Procedure:

-

Administer a low concentration of this compound in a suitable vehicle directly to the eye.

-

Observe and count the number of wiping motions towards the eye for a defined period (e.g., 2 minutes).

-

-

Rationale: A positive response (increased wiping) is a classic indicator of TRPV1 activation in sensory nerves.[4] This test can also be used to assess the desensitizing effect of the compound by pre-treating with it and then challenging with a known irritant like capsaicin.

These models are crucial for evaluating the therapeutic potential of the compound's desensitizing effects.[8][9]

Protocol 6: Carrageenan-Induced Inflammatory Pain Model

-

Induction of Inflammation: Inject carrageenan into the hind paw of a rodent.

-

Compound Administration: Administer this compound systemically (e.g., intraperitoneally) or locally (e.g., intraplantar injection) at various time points post-carrageenan injection.

-

Behavioral Assessment: Measure paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments) at baseline and several time points after compound administration.

-

Rationale: An increase in withdrawal latency in the treated group compared to the vehicle control indicates an analgesic effect.

Diagram 2: Preclinical Development Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 5. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The capsaicin receptor TRPV1 is the first line defense protecting from acute non damaging heat: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 1-(4-hydroxyphenyl)nonan-1-one: A Molecule of Interest in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the hypothesized potential applications of the novel compound 1-(4-hydroxyphenyl)nonan-1-one. While direct experimental data for this specific molecule is not yet available in published literature, its structural features—a 4-hydroxyphenyl group attached to a nine-carbon aliphatic ketone chain—suggest a strong potential for significant biological activity. By examining the established properties of structurally analogous compounds, we can infer and propose promising avenues for research and development. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation of this compound as a candidate for therapeutic applications. We will explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent, as well as a modulator of skin pigmentation. For each potential application, we will delineate the underlying scientific rationale and provide detailed, actionable experimental protocols for validation.

Introduction: Unveiling a Promising Scaffold

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular entities that can address unmet medical needs. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been a cornerstone of medicinal chemistry, with a vast number of natural and synthetic derivatives demonstrating a broad spectrum of biological activities.[1] The 4-hydroxyphenyl moiety, in particular, is a well-recognized pharmacophore present in numerous therapeutic agents. Its ability to engage in hydrogen bonding and participate in redox reactions contributes to its diverse pharmacological profile.

The molecule at the center of this guide, this compound, combines this key phenolic group with a nonanoyl chain. The introduction of this long aliphatic tail is predicted to significantly influence the molecule's physicochemical properties, such as its lipophilicity and membrane permeability. This, in turn, is expected to modulate its interaction with biological targets and open up unique therapeutic possibilities. While direct studies on this compound are absent from the current scientific literature, this guide will build a robust, evidence-based case for its investigation, drawing parallels from well-characterized related compounds.

Proposed Synthesis of this compound

A reliable and efficient synthesis is the first critical step in the exploration of any new compound. Based on established methods for the preparation of 4-hydroxy-alkylphenones, a Friedel-Crafts acylation of phenol is the most logical and cost-effective approach.

Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of phenol with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). To circumvent the potential for O-acylation of the phenol, a Fries rearrangement of a phenyl nonanoate intermediate is a viable alternative.

DOT Script for Synthetic Pathway

Sources

1-(4-hydroxyphenyl)nonan-1-one literature review

An In-depth Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a hydroxyaryl ketone with significant potential in pharmacological research and drug development. This document details established and theoretical synthetic routes, including Friedel-Crafts acylation and Fries rearrangement, offering step-by-step protocols for its preparation and purification. A thorough characterization based on spectroscopic methods (NMR, IR, MS) is presented to ensure structural confirmation. The core of this guide focuses on the compound's biological activities, with a primary emphasis on its hypothesized role as a modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, key players in pain and inflammation pathways.[1][2][3] Furthermore, potential cytotoxic effects against cancer cell lines are explored, supported by established in vitro assay protocols. This whitepaper positions this compound as a valuable tool compound for studying sensory transduction and as a promising lead structure for the development of novel analgesics and therapeutic agents.

Introduction

Hydroxyaryl ketones are a class of organic compounds characterized by a carbonyl group and a hydroxyl-substituted aromatic ring. These moieties are prevalent in numerous biologically active molecules and serve as critical intermediates in the synthesis of pharmaceuticals.[4][5] this compound belongs to this class, distinguished by its 4-hydroxyphenyl group and a nine-carbon aliphatic chain. This unique structure, featuring both a polar, hydrogen-bonding capable phenolic head and a long, lipophilic acyl tail, suggests a high potential for interaction with biological membranes and protein binding pockets. This guide provides an in-depth analysis of its synthesis, characterization, and potential applications, particularly for professionals engaged in drug discovery and development.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent methods are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of a phenolic ester. The choice between these routes depends on the availability of starting materials, desired regioselectivity, and catalyst considerations.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct and efficient method for forming the C-C bond between the aromatic ring and the acyl group.[6] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like hydrogen fluoride (HF), to generate a highly electrophilic acylium ion from an acylating agent like nonanoyl chloride or nonanoic acid.[6][7][8]

Causality of Experimental Choices:

-

Catalyst: Anhydrous aluminum chloride is used in stoichiometric amounts because it complexes with both the starting phenol (acting as a Lewis base) and the resulting ketone product, deactivating the catalyst.[9] This ensures the reaction proceeds to completion.

-

Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is chosen to prevent it from competing with the acylating agent in coordinating with the Lewis acid.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the catalyst and reagents, then allowed to warm to room temperature to ensure a reasonable reaction rate.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Acylating Agent Addition: Add nonanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by dropwise addition of 2M HCl (aq) until the aluminum salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Alternative Synthetic Route: Fries Rearrangement

The Fries rearrangement is an alternative pathway that converts a phenolic ester (phenyl nonanoate) into a hydroxyaryl ketone.[5] This reaction is also catalyzed by Lewis acids and is particularly useful when the direct acylation of phenol is problematic.[10] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[5][11]

Causality of Experimental Choices:

-

Temperature Control: Low reaction temperatures (typically below 60 °C) favor the formation of the para-isomer, which is often the thermodynamically more stable product.[5][10] Higher temperatures tend to yield the ortho-isomer.[5]

-

Solvent Polarity: Non-polar solvents favor the formation of the ortho product, whereas increasing solvent polarity increases the yield of the para product.[5]

-

Ester Synthesis: First, synthesize phenyl nonanoate by reacting phenol with nonanoyl chloride in the presence of a base like pyridine or triethylamine.

-

Rearrangement Setup: In a flame-dried flask under nitrogen, dissolve phenyl nonanoate (1.0 eq) in a suitable solvent (e.g., nitrobenzene for higher temperatures, or solvent-free).

-

Catalyst Addition: Cool the mixture and add anhydrous AlCl₃ (1.2 eq) portion-wise.

-

Reaction: Heat the mixture to the desired temperature (e.g., 25-60 °C to favor the para product) and stir for several hours, monitoring by TLC.

-

Workup: Cool the reaction and perform the same quenching, extraction, and washing procedure as described for the Friedel-Crafts acylation.

Caption: Comparison of Friedel-Crafts acylation and Fries rearrangement for synthesis.

Purification Protocol